molecular formula C5H2BrClN2O2 B1375970 3-Bromo-6-chloropyrazine-2-carboxylic acid CAS No. 1260773-60-1

3-Bromo-6-chloropyrazine-2-carboxylic acid

Cat. No.: B1375970
CAS No.: 1260773-60-1
M. Wt: 237.44 g/mol
InChI Key: AFCNZNOFVBISIG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrClN2O2. It is characterized by the presence of bromine and chlorine atoms attached to a pyrazine ring, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-aminopyrazine-2-carboxylate, followed by diazotization and bromination. The resulting intermediate is then subjected to ester hydrolysis and carboxyl rearrangement to yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The scalable process involves the use of 3-aminopyrazine-2-carboxylate as the starting material, with chlorination, diazotization, bromination, and ester hydrolysis steps being carefully controlled to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloropyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-6-chloropyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and reactivity. The carboxylic acid group plays a crucial role in the compound’s solubility and ability to form hydrogen bonds, which can affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-6-chloropyrazine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

3-bromo-6-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCNZNOFVBISIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855926
Record name 3-Bromo-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260773-60-1
Record name 3-Bromo-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloropyrazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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